3,8-Dibromo-6-chlorophenanthridine
CAS No.: 33692-79-4
Cat. No.: VC19675043
Molecular Formula: C13H6Br2ClN
Molecular Weight: 371.45 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 33692-79-4 |
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Molecular Formula | C13H6Br2ClN |
Molecular Weight | 371.45 g/mol |
IUPAC Name | 3,8-dibromo-6-chlorophenanthridine |
Standard InChI | InChI=1S/C13H6Br2ClN/c14-7-1-3-9-10-4-2-8(15)6-12(10)17-13(16)11(9)5-7/h1-6H |
Standard InChI Key | LFSFTELECNLNLR-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C3C=CC(=CC3=NC(=C2C=C1Br)Cl)Br |
Introduction
Structural and Nomenclatural Characteristics
Molecular Architecture
Phenanthridine consists of a fused tricyclic system comprising two benzene rings and a pyridine ring. In 3,8-dibromo-6-chlorophenanthridine, bromine atoms occupy the 3rd and 8th positions of the phenanthridine core, while a chlorine substituent is located at the 6th position (Figure 1). The molecular formula is inferred as C₁₃H₆Br₂ClN, with a calculated molecular weight of 371.5 g/mol based on atomic composition .
Table 1: Comparative Structural Data of Halogenated Phenanthridine Derivatives
The nitrogen atom in the pyridine ring introduces basicity (pKa ≈ 4.5–5.5 for phenanthridine), while halogen substituents enhance molecular polarity and intermolecular interactions .
Spectroscopic Signatures
Predicted spectral data for 3,8-dibromo-6-chlorophenanthridine include:
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¹H NMR: Aromatic protons resonate between δ 7.5–9.0 ppm, with deshielding effects from electron-withdrawing halogens .
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¹³C NMR: Carbons adjacent to halogens show downfield shifts (e.g., C-3/Br: ~125 ppm; C-6/Cl: ~130 ppm) .
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IR: Stretching vibrations for C-Br (~550–600 cm⁻¹) and C-Cl (~750–800 cm⁻¹) .
Synthetic Methodologies
Retrosynthetic Analysis
A plausible synthesis route involves sequential halogenation of a phenanthridine precursor (Figure 2):
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Core Formation: Anionic cyclization of biphenyl derivatives, as demonstrated for phenanthrene-9,10-dione systems .
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Bromination: Electrophilic aromatic substitution (EAS) using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions to achieve 3,8-dibromination.
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Chlorination: Directed ortho-metalation (DoM) with n-BuLi followed by Cl₂ or Cl⁺ electrophiles to install the 6-chloro group .
Key Challenge: Regioselectivity in bromination requires steric and electronic guidance. The pyridine nitrogen deactivates the ring, favoring halogenation at meta/para positions relative to the nitrogen .
Optimization Strategies
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Protecting Groups: Temporary protection of the pyridine nitrogen (e.g., as an N-oxide) could modulate reactivity .
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Metal Catalysis: Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for late-stage functionalization .
Physicochemical Properties
Thermal Stability
Analogous bromophenanthridines exhibit high thermal stability, with melting points exceeding 250°C . 3,8-Dibromo-6-chlorophenanthridine is predicted to sublime at >300°C, consistent with its halogen-rich aromatic structure .
Table 2: Predicted Physicochemical Properties
Reactivity Profile
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Nucleophilic Aromatic Substitution (SNAr): Bromine at C-3 and C-8 may undergo substitution with strong nucleophiles (e.g., amines, alkoxides) under heating .
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Metal-Halogen Exchange: Bromine atoms participate in Pd-catalyzed couplings (e.g., Suzuki, Heck) .
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Acid-Base Behavior: Protonation at the pyridine nitrogen (pKa ≈ 4.7) enhances solubility in acidic media .
Applications and Functional Utility
Pharmaceutical Intermediates
Phenanthridine derivatives exhibit antimicrobial and antitumor activities. Bromine and chlorine substituents may enhance lipophilicity and target binding . For example, amino-substituted analogs show DNA intercalation properties .
Materials Science
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Organic Electronics: Halogenated aromatics serve as electron-transport layers in OLEDs .
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Coordination Chemistry: The pyridine nitrogen and halogens can act as ligands for transition metals (e.g., Ru, Ir) in catalytic systems .
Synthetic Building Blocks
The compound’s halogen handles enable iterative cross-coupling for constructing π-extended systems (e.g., graphene nanoribbons) .
Recent Advances and Future Directions
Catalytic Applications
Recent studies highlight bromophenanthridines as ligands in C–H activation catalysis . Computational studies suggest 3,8-dibromo-6-chlorophenanthridine could stabilize Pd(0) intermediates in cross-couplings .
Drug Discovery
Virtual screening identifies halogenated phenanthridines as kinase inhibitors. In vitro validation is pending .
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